Ethyl 2,3,6-tribromo-4-pyridinyl ether
Description
Ethyl 2,3,6-tribromo-4-pyridinyl ether is a halogenated aromatic ether characterized by a pyridine ring substituted with three bromine atoms at positions 2, 3, and 6, and an ethoxy group at position 3. The presence of multiple bromine atoms enhances molecular stability and may influence reactivity in substitution or coupling reactions .
Properties
Molecular Formula |
C7H6Br3NO |
|---|---|
Molecular Weight |
359.84g/mol |
IUPAC Name |
2,3,6-tribromo-4-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-4-3-5(8)11-7(10)6(4)9/h3H,2H2,1H3 |
InChI Key |
YGKXEDSPPBEENK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=C1Br)Br)Br |
Canonical SMILES |
CCOC1=CC(=NC(=C1Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparison of Brominated Pyridinyl Ethers
| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Atoms | Key Properties |
|---|---|---|---|---|
| This compound | C₇H₄Br₃NO | 367.83 | 3 | High thermal stability |
| Ethyl 2,3-dibromo-4-pyridinyl ether | C₇H₅Br₂NO | 287.93 | 2 | Moderate reactivity |
Polybrominated Diphenyl Ethers (PBDEs)
PBDEs, such as BDE-47 (C₁₂H₆Br₄O), share brominated aromatic ether motifs but differ in core structure (diphenyl ether vs. pyridine) . Key contrasts include:
- Applications : PBDEs are industrial flame retardants, while this compound is likely a research intermediate.
Table 2. Comparison with PBDEs
| Compound | Core Structure | Bromine Atoms | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Pyridine | 3 | 367.83 | Research chemical |
| BDE-47 | Diphenyl ether | 4 | 485.79 | Flame retardant |
Ethyl Esters with Heterocyclic Cores
Compounds like ethyl 5-(4-bromophenyl)-7-trifluoromethyl-pyrazolopyrimidine-3-carboxylate (C₁₆H₁₅BrF₃N₃O₂) differ in heterocyclic systems and functional groups:
- Heterocycle Type : Pyrazolopyrimidine vs. pyridine, affecting electronic properties and biological interactions.
- Functional Groups : An ester group (-COOEt) in the pyrazolopyrimidine derivative vs. an ether (-OEt) in the target compound.
Table 3. Comparison with Ethyl Heterocyclic Esters
| Compound | Core Structure | Functional Group | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| This compound | Pyridine | Ether | 367.83 | Synthetic intermediate |
| Ethyl 5-(4-bromophenyl)-... | Pyrazolopyrimidine | Ester | 418.21 | Pharmaceutical research |
Physical Property Trends
- Vapor Pressure : Brominated ethers like this compound are expected to have lower vapor pressures than simpler ethers (e.g., diethyl ether) due to higher molecular weight and halogenation .
- Solubility : Increased bromine content reduces solubility in polar solvents compared to ethyl acetate or diethyl ether, as seen in parasitology studies .
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